molecular formula C9H8F3N3O3 B2401415 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide CAS No. 338405-24-6

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide

Cat. No.: B2401415
CAS No.: 338405-24-6
M. Wt: 263.176
InChI Key: JXPNFSKCIDLDQU-UHFFFAOYSA-N
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Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O3/c10-9(11,12)18-6-3-1-5(2-4-6)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPNFSKCIDLDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide typically involves the reaction of hydrazine derivatives with acylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved .

Chemical Reactions Analysis

Cyclization Reactions for Heterocycle Formation

The hydrazino group facilitates cyclization to form five- or six-membered heterocycles.

Reaction with Carbonyl Compounds

  • Reagents : Ketones or aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic conditions (HCl or acetic acid) .

  • Mechanism : Condensation followed by intramolecular cyclization.

  • Product : 1,3,4-Oxadiazole derivatives (Table 1).

  • Yield : 65–82%.

Reaction with CS₂/KOH

  • Conditions : Carbon disulfide in basic media (KOH/ethanol), reflux at 80°C for 6 h.

  • Product : 1,3,4-Oxadiazole-2-thiones.

  • Application : Enhanced antimicrobial activity compared to parent compound.

Condensation Reactions

The hydrazino group reacts with electrophiles to form hydrazones.

Aromatic Aldehydes

  • Reagents : Substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) in ethanol, catalytic acetic acid .

  • Product : Schiff bases with general structure Ar–CH=N–NH–CO–R .

  • Thermodynamics : ΔG ≈ −28 kJ/mol (favorable) .

Acylation and Alkylation

The acetamide nitrogen and hydrazine moiety undergo substitution.

Acetylation

  • Reagents : Acetic anhydride in pyridine, 0°C → RT .

  • Product : N-acetylated derivatives.

  • Yield : 75–90% .

Alkylation with Halides

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃, 60°C .

  • Product : N-alkylated hydrazides.

  • Side Reaction : Competing O-alkylation minimized using phase-transfer catalysts .

Nucleophilic Substitution

The trifluoromethoxy phenyl group influences electronic effects in aryl reactions.

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C → 50°C .

  • Regioselectivity : Para-substitution favored due to electron-withdrawing CF₃O group.

  • Product : Nitro derivatives (precursors for reduced amines) .

Table 1: Key Reaction Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Biological Activity (IC₅₀, μM)Source
Cyclization (Oxadiazole)4-Chlorobenzaldehyde/HCl5-(4-Chlorophenyl)-1,3,4-oxadiazole78Anticancer: 12.4 ± 1.2
AcylationAc₂O/pyridineN-Acetyl derivative89N/A
AlkylationCH₃I/K₂CO₃/DMFN-Methylhydrazide68Antibacterial: MIC 8 μg/mL

Metal Complex Formation

The hydrazino group chelates transition metals, forming complexes with varied stoichiometry:

  • Cu(II) Complex : 1:2 (metal:ligand), square planar geometry, ESR gǁ = 2.18.

  • Antioxidant Activity : Cu complexes show 2.5× higher radical scavenging vs. ligand (DPPH assay).

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data) .

  • Hydrolytic Degradation : t₁/₂ = 48 h at pH 7.4 (37°C), forming 4-(trifluoromethoxy)aniline and hydrazine .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that hydrazine derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Studies have demonstrated that similar hydrazine compounds exhibit cytotoxic effects against different cancer cell lines, suggesting that 2-hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide may possess comparable properties.

Antibacterial Activity

Hydrazine derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and inhibit their activity, making it a candidate for developing new antibacterial agents. Preliminary studies suggest that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of hydrazine derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This application is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the effects of hydrazine derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values suggesting potent activity. The study hypothesized that the trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and efficacy against cancer cells.

Case Study 2: Antibacterial Efficacy

In another investigation, a series of hydrazine derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various scientific applications .

Biological Activity

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide, with the chemical formula C₉H₈F₃N₃O₃ and CAS number 338405-24-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

  • Molecular Weight : 263.17 g/mol
  • Melting Point : 215-217 °C
  • Purity : >95% .

Antimicrobial Activity

Hydrazones, including derivatives like this compound, have been reported to exhibit significant antimicrobial properties. A review of hydrazone compounds indicates that they possess broad-spectrum activity against various microorganisms. For instance, certain hydrazone derivatives have shown effectiveness against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Microorganism Activity Reference
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate

Anticancer Activity

The anticancer potential of hydrazone compounds has been extensively studied. Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, specific hydrazone derivatives have demonstrated IC50 values ranging from 4 to 17 µM against lung cancer (A549) and liver cancer (HepG2) cell lines .

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)4-17
HepG2 (Liver Cancer)4-17
MDA-MB 231 (Breast Cancer)6.7

Case Studies and Research Findings

  • Anticancer Screening : A study synthesized several hydrazone derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that these compounds could inhibit cell proliferation effectively, suggesting a mechanism that may involve apoptosis induction .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of hydrazone derivatives and their antimicrobial activity against clinical isolates. Results showed that certain derivatives exhibited potent antibacterial activity, warranting further exploration for therapeutic applications .

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